molecular formula C11H10ClN3OS B1384392 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol CAS No. 1114597-04-4

2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol

Cat. No.: B1384392
CAS No.: 1114597-04-4
M. Wt: 267.74 g/mol
InChI Key: OGZIPZGNRUPAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10ClN3OS and its molecular weight is 267.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-7-1-3-9(4-2-7)17-6-8-5-10(16)15-11(13)14-8/h1-5H,6H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZIPZGNRUPAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol is a pyrimidine derivative with the molecular formula C₁₁H₁₀ClN₃OS that has garnered interest for its potential therapeutic applications.[1] Preliminary studies have indicated its promise as both an anticancer and antimicrobial agent.[1] This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound. Drawing upon data from related pyrimidine derivatives, this document will delve into its potential molecular targets, signaling pathways, and the experimental methodologies required for its investigation. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing a foundation for further exploration of this compound's therapeutic potential.

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a plethora of biologically active molecules, including nucleic acids. This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. The structural versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological properties and target specificity.

This compound belongs to this versatile class of compounds. Its structure, featuring a 2-amino group, a 4-ol (or its tautomeric 4-oxo form), and a 6-substituted methylthioether linked to a chlorophenyl group, suggests multiple points of interaction with biological macromolecules. This guide will explore the mechanistic pathways through which this compound may exert its observed biological effects.

Anticancer Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction

Preliminary research suggests that the anticancer properties of this compound may stem from its ability to inhibit specific kinases and induce apoptosis in cancer cells.[1] While direct targets for this specific molecule are still under investigation, the activities of structurally related pyrimidine derivatives provide a strong basis for hypothesizing its mechanism.

Putative Molecular Target: Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] Many pyrimidine-based compounds have been developed as potent kinase inhibitors.[2] Based on the structure of this compound and the known targets of similar molecules, several kinase families are plausible targets.

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the progression of hepatocellular carcinoma and other cancers.[3][4] Several 2-aminopyrimidine derivatives have been identified as selective FGFR4 inhibitors.[3][5][6] It is plausible that this compound could also interact with the ATP-binding pocket of FGFR4, leading to the inhibition of its downstream signaling pathways involved in cell proliferation and survival.

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival.[7][8][9] Numerous pyrimidine derivatives have been developed as PI3K inhibitors.[7][8][9] The structural motifs within this compound may allow it to bind to the catalytic or allosteric sites of PI3K isoforms, thereby disrupting this pro-survival pathway.

The proposed inhibitory action on these kinases would block downstream signaling, leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR4) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Compound This compound Compound->Receptor_Tyrosine_Kinase Inhibition Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition G cluster_cytoplasm Cytoplasm Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Apoptosis Induction Pathway.

Antimicrobial Mechanism of Action: Targeting Essential Bacterial Pathways

This compound has demonstrated antimicrobial activity, with a reported minimum inhibitory concentration (MIC) of 16 µg/mL against certain pathogens. [1]The mechanism of action for the antimicrobial effects of thio-substituted pyrimidines is thought to involve the disruption of essential bacterial metabolic pathways.

One plausible mechanism is the inhibition of folate biosynthesis. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a well-established target for antimicrobial drugs. The structural similarity of the aminopyrimidine core to dihydrofolate could allow the compound to act as a competitive inhibitor of DHFR, leading to the depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids. This would ultimately halt bacterial growth. Thienopyrimidine derivatives, which are structurally related, have been reported to inhibit folate-utilizing enzymes. [10]

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro experiments are essential. The following protocols provide a framework for investigating the anticancer and antimicrobial properties of this compound.

Assessment of Cytotoxicity in Cancer Cell Lines (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [11][12] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. [12]The amount of formazan produced is proportional to the number of viable cells. [12] Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment. [13]2. Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [13]4. Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate in the dark at room temperature for 2 hours to dissolve the formazan crystals. [13]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Condition
Cell Linese.g., HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer)
Seeding Density5 x 10³ cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
MTT Concentration0.5 mg/mL
Solubilization AgentDMSO
Absorbance Wavelength570 nm

Table 1: Example Parameters for an MTT Assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific kinase. [14][15] Principle: A purified kinase is incubated with its substrate and ATP. The amount of phosphorylated substrate is then quantified. The presence of an inhibitor will reduce the amount of phosphorylation.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., recombinant FGFR4 or PI3K), the test compound at various concentrations, and the kinase assay buffer. [16][17]2. Initiation of Reaction: Add the substrate and ATP (often radiolabeled [γ-³²P]ATP for sensitive detection, or using fluorescence-based methods) to initiate the kinase reaction. [16][18]Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, a necessary cofactor for kinases). [17]4. Detection of Phosphorylation: The method of detection depends on the assay format. For radioactive assays, the phosphorylated substrate is separated by SDS-PAGE and visualized by autoradiography. For non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-like format, or a fluorescent readout can be employed.

  • Data Analysis: Quantify the kinase activity at each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value.

G Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Kinase, Compound, Buffer) Start->Prepare_Reaction_Mix Initiate_Reaction Initiate Reaction (Add Substrate & ATP) Prepare_Reaction_Mix->Initiate_Reaction Incubate Incubate (30°C) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add Stop Solution) Incubate->Terminate_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., Autoradiography, ELISA) Terminate_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Assay Workflow.

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway. [19][20] Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3). [21][22][23] Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the compound for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer and antimicrobial agents. While direct experimental evidence for its precise mechanism of action is still emerging, the extensive research on related pyrimidine derivatives provides a strong foundation for hypothesizing its molecular targets and pathways. The proposed mechanisms, centered on kinase inhibition and the induction of apoptosis for its anticancer effects, and disruption of essential metabolic pathways for its antimicrobial activity, offer clear avenues for future investigation.

The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the biological activities of this compound and elucidate its detailed mechanism of action. Future studies should focus on identifying the specific kinase(s) inhibited by this compound through comprehensive kinase profiling, and on validating the proposed apoptotic pathway using more advanced techniques such as flow cytometry for Annexin V staining and cell cycle analysis. A deeper understanding of its molecular interactions will be crucial for its optimization and potential translation into a therapeutic agent.

References

  • A series of 2-aminopyrimidine derivatives were designed and synthesized as highly selective FGFR4 inhibitors. These compounds potently suppressed FGFR4 activity with low nanomolar IC50 values and excellent isotype selectivity. [Link]

  • Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of livers in CCl 4-induced rat liver. CCl 4 treatment obviously suppressed the expression of Bcl-2 compared with the control group. In CCl 4 +STM groups, Bcl-2 protein levels were notably restored when compared with the CCl 4 group. The expression of Bax and cleaved caspase-3 were induced following CCl 4 treatment. [Link]

  • In vitro kinase assay. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • Assay Development for Protein Kinase Enzymes. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • Cell sensitivity assays: the MTT assay. [Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. [Link]

  • Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines. [Link]

  • Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Design of new selective FGFR4 inhibitors. (A) Sequence alignment of the... [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Western blot analysis of Bcl-2, Bax and caspase-3 expression. (A)... [Link]

  • Design, synthesis and antimicrobial screening of some new thienopyrimidines. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • In vitro kinase assay. [Link]

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. [Link]

  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]

Sources

The Ascendant Role of Thio-Substituted Pyrimidines in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and a plethora of approved therapeutics.[1][2] The introduction of a sulfur-containing functional group, creating thio-substituted pyrimidines, significantly broadens the biological potential of this privileged heterocycle. This modification provides avenues for further functionalization and can modulate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological activities.[3][4] This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of thio-substituted pyrimidine compounds for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and other therapeutic applications, supported by mechanistic insights and practical experimental protocols.

The Thio-Pyrimidine Core: A Gateway to Diverse Bioactivity

Thio-substituted pyrimidines are aromatic heterocyclic organic compounds characterized by a pyrimidine ring with a sulfur-containing group, most commonly a thio or mercapto group at the C2 position (2-thiopyrimidine).[5][6][7] This 2-thiopyrimidine moiety is often crucial for the compound's biological activity.[5][6][7][8] These compounds have garnered significant interest as they represent a vast class of both natural and synthetic products with important pharmacological applications.[5][6] The introduction of the thio group not only influences the electronic properties of the pyrimidine ring but also provides a handle for further chemical modifications, allowing for the fine-tuning of their therapeutic properties.[4]

Synthetic Pathways to Thio-Substituted Pyrimidines

The synthesis of thio-substituted pyrimidines can be achieved through various cyclization and domino reactions.[3] A common and efficient approach involves the reaction of a compound containing a reactive α,β-unsaturated keto group, such as a chalcone, with thiourea.[5][9][10][11][12] This method allows for the generation of a diverse library of 2-thiopyrimidine derivatives. Another versatile method is the reaction of thiourea with ethyl cyanoacetate and an aldehyde, which also yields functionally rich thiopyrimidine derivatives.[5][13][14][15][16] These synthetic strategies are often characterized by their simplicity, good yields, and the use of readily available and inexpensive reagents.[5]

Anticancer Activity of Thio-Substituted Pyrimidines

Thio-substituted pyrimidines have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines, including leukemia, colon, and breast cancer.[5][9][10][11][12]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular signaling pathways and enzymatic activities essential for tumor growth and survival.

  • Inhibition of Thymidylate Synthase: Some thiopyrimidine derivatives exert their anticancer activity by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidylate, a necessary precursor for DNA replication.[5] This mechanism is analogous to that of the well-known chemotherapy drug 5-fluorouracil (5-FU).[5]

  • Modulation of STAT Signaling: A significant mechanism of action for several 2-thiopyrimidine derivatives is the inhibition of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5a.[5][9][10][11][12] Overactivation of the STAT pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking STAT3 and STAT5a, these compounds can induce apoptosis in tumor cells.[5][9][10][11][12]

STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK activates STAT3/5a_inactive STAT3/5a (inactive) JAK->STAT3/5a_inactive phosphorylates STAT3/5a_active STAT3/5a (active dimer) STAT3/5a_inactive->STAT3/5a_active dimerizes DNA DNA STAT3/5a_active->DNA translocates to nucleus and binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Ligand Ligand Ligand->Receptor Thio-pyrimidine Thio-pyrimidine Thio-pyrimidine->STAT3/5a_inactive inhibits phosphorylation

Caption: Inhibition of the STAT3/5a signaling pathway by thio-substituted pyrimidines.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiopyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring and any attached moieties. For instance, the introduction of bulky groups or specific heterocyclic rings can enhance the cytotoxic activity. The development of hybrid molecules, such as 2-thiopyrimidine/chalcone hybrids, has shown increased anticancer activity compared to the individual scaffolds.[5][9][10][11][12]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of novel thio-substituted pyrimidine compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazolidinone-pyrimidine hybridsMCF-77.53 ± 0.435-FluorouracilNot specified
Thiazolidinone-pyrimidine hybridsMCF-79.17 ± 0.315-FluorouracilNot specified
Thieno[2,3-d]pyrimidine derivative 8MCF-7Higher than referenceNot specifiedNot specified
Thieno[2,3-d]pyrimidine derivative 5HepG-2Higher than referenceNot specifiedNot specified

Data synthesized from multiple sources.[1][17]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of thio-substituted pyrimidine compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thio-substituted pyrimidine compounds and a reference drug (e.g., 5-fluorouracil) in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial and Antifungal Activities

Thio-substituted pyrimidine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[3][5][18]

Mechanism of Antimicrobial Action

One of the key mechanisms underlying the antibacterial activity of some thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ.[19] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ polymerization and its GTPase activity disrupts cell division, leading to a bactericidal effect.[19] This mode of action is particularly promising for combating drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs).[19]

FtsZ_Inhibition_Workflow FtsZ_monomers FtsZ Monomers Z_ring_formation Z-Ring Formation FtsZ_monomers->Z_ring_formation Polymerization (GTP-dependent) GTP GTP Cell_division Bacterial Cell Division Z_ring_formation->Cell_division Thio-pyrimidine Thio-pyrimidine Thio-pyrimidine->FtsZ_monomers Inhibits Polymerization & GTPase Activity

Caption: Mechanism of antibacterial action via inhibition of FtsZ polymerization.

Spectrum of Activity and Evaluation

The antimicrobial activity of these compounds is often evaluated using methods like the cup-plate agar diffusion method to determine the zone of inhibition against various bacterial and fungal strains.[5] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a thio-substituted pyrimidine compound.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Properties of Thio-Substituted Pyrimidines

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral agents.[20] Thio-substitution can enhance this potential.

Spectrum of Antiviral Activity

Thio-substituted pyrimidines have demonstrated activity against a range of viruses, including:

  • Human Immunodeficiency Virus (HIV): Some derivatives act as non-nucleoside reverse transcriptase inhibitors, a key enzyme in the HIV replication cycle.[5]

  • Influenza Virus: Certain thienopyrimidine derivatives have been investigated as inhibitors of the influenza virus RNA-dependent RNA polymerase.

  • Orthopoxviruses: Analogs such as 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) have shown excellent antiviral activity against orthopoxviruses.

  • Other Viruses: Activity has also been reported against Tacaribe virus, SARS coronavirus, and Venezuelan equine encephalitis virus.[4]

Mechanism of Antiviral Action

The primary mechanism of action for many antiviral thio-substituted pyrimidines involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase or polymerases.[5] As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

Other Notable Biological Activities

The therapeutic potential of thio-substituted pyrimidines extends beyond anticancer, antimicrobial, and antiviral applications. They have also been investigated for:

  • Anti-inflammatory Activity: Some pyrimidine and thiopyrimidine analogs exhibit anti-inflammatory properties by inhibiting key mediators of inflammation such as prostaglandin E2 and certain cytokines.[18]

  • Antiparasitic Activity: Thienopyrimidine derivatives have shown promise as antimalarial agents by targeting enzymes like falcipain-2, a cysteine protease essential for the parasite's development.

  • Anticonvulsant and Sedative Effects: Certain thiopyrimidine derivatives have shown affinity for GABA receptors, suggesting potential as anticonvulsant and hypnotic agents.[5]

  • Platelet Aggregation Inhibition: 4-Amino-2-thiopyrimidine derivatives have been identified as inhibitors of platelet aggregation.

Future Perspectives in Drug Development

Thio-substituted pyrimidines represent a versatile and highly promising scaffold in medicinal chemistry. The diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for further development. Future research will likely focus on:

  • Lead Optimization: Fine-tuning the structure of existing active compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for novel compounds to guide rational drug design.

  • Combinatorial Chemistry and High-Throughput Screening: Generating and screening large libraries of thio-substituted pyrimidines to identify new lead compounds for a wider range of diseases.

  • Development of Targeted Therapies: Designing derivatives that specifically target disease-associated pathways to minimize off-target effects and improve therapeutic outcomes.

The continued exploration of the chemical space around the thio-substituted pyrimidine core holds immense potential for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY - Jetir.Org. (URL: [Link])

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (URL: [Link])

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - ResearchGate. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: [Link])

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

  • Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC - NIH. (URL: [Link])

  • Thiamine - Wikipedia. (URL: [Link])

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC - NIH. (URL: [Link])

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. (URL: [Link])

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC. (URL: [Link])

  • Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC - NIH. (URL: [Link])

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC - NIH. (URL: [Link])

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses | ACS Omega. (URL: [Link])

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing. (URL: [Link])

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed. (URL: [Link])

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (URL: [Link])

  • Recent updates on thienopyrimidine derivatives as anticancer agents - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety - Scirp.org. (URL: [Link])

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. (URL: [Link])

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

  • Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates | ACS Omega - ACS Publications. (URL: [Link])

Sources

Methodological & Application

Application Note: Structural Characterization of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing unambiguous structural confirmation of synthesized compounds.[1][2][3] This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol, a heterocyclic compound with a scaffold relevant to medicinal chemistry.[4] We detail the rationale behind the experimental setup, from sample preparation to data acquisition parameters, and provide a comprehensive guide to spectral interpretation for full structural verification.

Introduction: The Central Role of NMR in Structural Elucidation

In the synthesis of novel chemical entities for pharmaceutical applications, unequivocal structural verification is a cornerstone of quality control and regulatory submission.[5][6] Among the suite of analytical tools available, NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular framework, including atom connectivity and spatial relationships.[3]

The target molecule, this compound, possesses several key structural features—a substituted pyrimidine core, a thioether linkage, and multiple exchangeable protons—that necessitate a robust analytical approach for confirmation.[7] This guide serves as a practical resource for researchers, offering both a step-by-step protocol and the underlying scientific reasoning to ensure high-quality, reproducible results.

Principle of NMR Spectroscopy

NMR spectroscopy operates by exploiting the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong external magnetic field, these nuclei align in specific spin states. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their equilibrium state, they emit a signal. The frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus.[8]

  • ¹H NMR: Provides information on the number of different types of protons, their relative abundance (integration), and their proximity to other protons (spin-spin splitting).

  • ¹³C NMR: Identifies the number of non-equivalent carbon atoms in a molecule. Due to the low natural abundance of ¹³C (~1.1%), spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.[9]

The combination of these two techniques allows for a complete "skeleton-and-flesh" mapping of an organic molecule.

Molecular Structure and Workflow Overview

To provide a clear visual reference, the molecular structure of the target compound and the overall experimental workflow are presented below.

Figure 1: Molecular Structure of the Analyte.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 10-20 mg of Analyte dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Filter into 5mm NMR Tube vortex->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock on Solvent & Shim insert_sample->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process_fid Process FID (FT, Phasing) acquire_13c->process_fid calibrate Calibrate to Residual Solvent Peak process_fid->calibrate integrate Integrate ¹H Peaks calibrate->integrate assign Assign ¹H and ¹³C Signals integrate->assign report Generate Final Report assign->report

Figure 2: End-to-End NMR Characterization Workflow.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS) is often included in the solvent by the manufacturer (0.03% v/v). If not, it can be added.

  • Equipment:

    • 5 mm NMR tubes of good quality[10]

    • Volumetric pipette (1 mL)

    • Pasteur pipette and glass wool for filtration

    • Vortex mixer

    • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[11]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the analyte for a robust ¹H spectrum. A slightly higher mass (25-50 mg) may be beneficial for reducing ¹³C acquisition time, though this can sometimes lead to line broadening in the ¹H spectrum.[12]

  • Choosing the Solvent: DMSO-d₆ is selected for several key reasons:

    • Solubility: It is an excellent solvent for many polar organic molecules, including those with hydrogen-bonding moieties like amines (-NH₂) and hydroxyls (-OH).

    • Observation of Exchangeable Protons: Unlike D₂O, DMSO-d₆ is aprotic and allows for the observation of signals from -NH and -OH protons, which is critical for full characterization.

    • Chemical Shift Range: Its residual proton signal appears at ~2.50 ppm, a region that typically does not overlap with many analyte signals.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. This volume is optimal for standard 5 mm NMR tubes.[10]

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[10]

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube. This step removes any suspended microparticles that can degrade spectral quality by disrupting the magnetic field homogeneity.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

These parameters are provided for a typical 400 MHz spectrometer and may be adjusted based on the specific instrument.

  • Instrument Setup: Insert the sample into the magnet.

  • Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the DMSO-d₆ to stabilize the magnetic field. Automated or manual "shimming" is then performed to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans. This is usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.[13]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C.

Data Analysis and Interpretation

After acquisition, the raw data (Free Induction Decay, FID) is processed via Fourier Transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data

The following table summarizes the expected proton signals and their assignments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~10.80br s1H-OH The hydroxyl proton on the pyrimidine ring is expected to be a broad singlet at a high chemical shift due to hydrogen bonding and its acidic nature.
~7.35d, J ≈ 8.5 Hz2HAr-H (H-c, H-e)Protons on the chlorophenyl ring ortho to the sulfur atom. They appear as a doublet due to coupling with H-d and H-f.[14]
~7.28d, J ≈ 8.5 Hz2HAr-H (H-d, H-f)Protons on the chlorophenyl ring meta to the sulfur atom (ortho to the chlorine). They appear as a doublet coupled with H-c and H-e.
~6.55br s2H-NH₂ The amino group protons typically appear as a broad singlet. The chemical shift can vary based on concentration and temperature.[15]
~5.70s1HPy-H (H-a)The lone proton on the pyrimidine ring (H-5) is a singlet as it has no adjacent proton neighbors.
~4.10s2H-S-CH₂- (H-b)The methylene protons adjacent to the sulfur and the pyrimidine ring appear as a singlet. Their position is downfield due to the deshielding effect of the adjacent sulfur atom and aromatic ring.[8]

d = doublet, s = singlet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The following table summarizes the expected carbon signals.

Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~165.2C4 (-C-OH)Carbonyl-like carbon of the pyrimidinol tautomer, expected at a high chemical shift.
~162.8C2 (-C-NH₂)Carbon attached to the amino group, highly deshielded by the two adjacent nitrogen atoms.
~158.5C6 (-C-CH₂)Quaternary carbon of the pyrimidine ring attached to the methylene group.
~135.1C-S (Ar)Aromatic carbon directly attached to the sulfur atom.
~131.7C-Cl (Ar)Aromatic carbon directly attached to the chlorine atom.
~129.5C-c, C-e (Ar)Aromatic carbons ortho to the sulfur atom.
~128.9C-d, C-f (Ar)Aromatic carbons meta to the sulfur atom.
~95.4C5 (Py)The protonated carbon on the pyrimidine ring, appearing at a relatively upfield position for an aromatic carbon.
~34.6-S-CH₂- The methylene carbon, shielded relative to aromatic carbons but deshielded compared to a simple alkane due to the adjacent sulfur.[16]

Discussion

The combined ¹H and ¹³C NMR data provide a comprehensive and self-validating confirmation of the structure of this compound.

  • ¹H NMR Insights: The integration values are critical. The 2:2:2:1:2 ratio for the aromatic, amino, pyrimidine, and methylene protons confirms the relative number of each type of proton. The distinct doublet patterns for the 4-chlorophenyl group confirm the para-substitution pattern. The observation of the broad singlets for the -NH₂ and -OH groups is a key advantage of using DMSO-d₆ as the solvent.

  • ¹³C NMR Insights: The number of signals (9 unique carbons) matches the molecular structure, accounting for the symmetry in the 4-chlorophenyl ring where C-c/C-e and C-d/C-f are chemically equivalent. The chemical shifts align with expected values for carbons in different electronic environments (e.g., sp² carbons in aromatic/heterocyclic rings, sp³ carbon of the methylene bridge).

  • Advanced Techniques (Optional): For further confirmation, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) could be performed. An HSQC experiment would show a correlation peak between the methylene protons (~4.10 ppm) and the methylene carbon (~34.6 ppm), directly linking these signals and confirming their assignment.[17]

Conclusion

This application note demonstrates a reliable and robust methodology for the complete structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, coupled with a thorough guide to spectral interpretation, provide researchers with the necessary tools to confidently verify the structure of this and similar heterocyclic molecules, ensuring data integrity in the drug discovery pipeline.

References

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE... Retrieved January 26, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved January 26, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 26, 2026, from [Link]

  • PMC - NIH. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved January 26, 2026, from [Link]

  • PMC - NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved January 26, 2026, from [Link]

  • University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved January 26, 2026, from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 26, 2026, from [Link]

  • Bruker. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved January 26, 2026, from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved January 26, 2026, from [Link]

  • Future Science. (2023). Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. Retrieved January 26, 2026, from [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved January 26, 2026, from [Link]

  • Nmr-service.com. (n.d.). NMR sample preparation guidelines. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • Sci-Hub. (2000). 2-Amino-4,6-bis(4-chlorophenylthio)pyrimidine. Retrieved January 26, 2026, from [Link]

  • YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 26, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved January 26, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 26, 2026, from [Link]

  • PMC - NIH. (n.d.). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 26, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[4] Pyrimidine-containing compounds are at the forefront of this research, with many derivatives demonstrating significant antibacterial and antifungal efficacy.[5][6]

This application note provides a comprehensive guide for the antimicrobial susceptibility testing (AST) of a specific pyrimidine derivative: 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol . While direct antimicrobial data for this specific molecule is not yet extensively published, this document outlines detailed protocols based on established methodologies for analogous compounds and international standards. We will delve into the rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for evaluating its potential as a novel antimicrobial agent. The protocols herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Inferred Antimicrobial Profile and Mechanism of Action

Based on the analysis of structurally related compounds, this compound is hypothesized to exhibit notable antimicrobial activity, particularly against Gram-positive bacteria and potentially some fungal pathogens. The presence of the thiophenyl substituent is a key feature, as derivatives with this moiety have shown potent antibacterial effects.[4] Studies on similar thiophenyl-pyrimidine compounds suggest a possible mechanism of action involving the inhibition of essential bacterial processes such as cell division, potentially by targeting the FtsZ protein, or interfering with DNA gyrase, a bacterial topoisomerase II.[1][4] The electronegative chloro-substituent on the phenyl ring may further enhance this antimicrobial activity.[9]

It is crucial to empirically validate these hypotheses through rigorous antimicrobial susceptibility testing as detailed in the subsequent sections.

Quantitative Data Summary: A Template for Your Findings

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables provide a standardized format for presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data. Researchers should populate similar tables with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel Compound
Staphylococcus aureus (e.g., ATCC 25923)Gram-positiveEnter experimental rangeSpecify antibiotic and MICRecord experimental result
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveEnter experimental rangeSpecify antibiotic and MICRecord experimental result
Escherichia coli (e.g., ATCC 25922)Gram-negativeEnter experimental rangeSpecify antibiotic and MICRecord experimental result
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeEnter experimental rangeSpecify antibiotic and MICRecord experimental result
Candida albicans (e.g., ATCC 10231)FungusEnter experimental rangeSpecify antifungal and MICRecord experimental result
Aspergillus niger (e.g., MTCC 281)FungusEnter experimental rangeSpecify antifungal and MICRecord experimental result

Table 2: Zone of Inhibition (ZOI) Diameters for this compound

Test MicroorganismGram StainCompound Concentration per Disk (µg)Positive Control (Antibiotic)ZOI (mm) of Novel Compound
Staphylococcus aureus (e.g., ATCC 25923)Gram-positiveSpecify disk loadingSpecify antibiotic and ZOIRecord experimental result
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveSpecify disk loadingSpecify antibiotic and ZOIRecord experimental result
Escherichia coli (e.g., ATCC 25922)Gram-negativeSpecify disk loadingSpecify antibiotic and ZOIRecord experimental result
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeSpecify disk loadingSpecify antibiotic and ZOIRecord experimental result
Candida albicans (e.g., ATCC 10231)FungusSpecify disk loadingSpecify antifungal and ZOIRecord experimental result
Aspergillus niger (e.g., MTCC 281)FungusSpecify disk loadingSpecify antifungal and ZOIRecord experimental result

Experimental Protocols

Preparation of Stock Solution

The solubility of novel compounds is a critical factor in AST. Pyrimidine derivatives can exhibit poor water solubility.[9] Therefore, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution.[10]

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a stock solution of a known concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Causality Insight: Using a high-concentration stock in a solvent like DMSO allows for the subsequent dilution into aqueous testing media, minimizing the final solvent concentration to a level that does not affect microbial growth (typically ≤1% v/v).

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of the compound that inhibits the visible growth of a microorganism.[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate wells with microbial suspension A->C Add inoculum B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D Incubate E Visually inspect for turbidity (growth) D->E Post-incubation F Determine MIC: lowest concentration with no visible growth E->F Interpret

Figure 1: Workflow for the Broth Microdilution Method.

Detailed Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the highest desired concentration of the test compound (prepared from the DMSO stock and diluted in CAMHB) to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well should show microbial growth.

    • Sterility Control (Well 12): Add 100 µL of CAMHB. This well should remain clear.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Disk Diffusion Method for Zone of Inhibition (ZOI) Determination

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

Disk_Diffusion_Workflow A Prepare standardized microbial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar (MHA) plate for a uniform lawn A->B Swab C Prepare and apply compound-impregnated disks B->C Place disks D Incubate at 35-37°C for 16-20 hours C->D Incubate E Measure the diameter of the zone of inhibition (mm) D->E Post-incubation F Interpret results based on zone diameter E->F Analyze

Figure 2: Workflow for the Disk Diffusion Method.

Detailed Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Preparation and Application:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate the disks with a known amount of the this compound stock solution (e.g., 10 µg, 30 µg). The solvent should be allowed to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar surface.

    • Place a positive control antibiotic disk and a blank disk (impregnated with DMSO and allowed to dry) on the same plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • ZOI Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Self-Validating Systems: Quality Control and Interpretation

For trustworthy and reproducible results, a robust quality control (QC) system is essential.

  • QC Strains: Standard QC strains with known antimicrobial susceptibility profiles must be tested in parallel with the novel compound.[13] Recommended strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853 for antibacterial testing, and Candida albicans ATCC 90028 for antifungal testing.[14]

  • Acceptance Criteria: The MIC values and ZOI diameters for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST.[15][16] If QC results are out of range, the experimental results for the novel compound are considered invalid, and the test must be repeated.[13]

  • Interpreting MIC Values: The MIC is a measure of the compound's potency.[12] However, a low MIC value for one antimicrobial cannot be directly compared to that of another to determine which is "better."[12] The interpretation of susceptibility (Susceptible, Intermediate, Resistant) requires the establishment of clinical breakpoints, which are determined through extensive clinical and pharmacological data and are not yet available for novel compounds.[17] Therefore, initial interpretation should focus on comparing the MIC values to those of known antibiotics against the same panel of organisms.

Conclusion and Future Directions

These application notes provide a standardized and scientifically rigorous framework for the initial antimicrobial susceptibility testing of this compound. The provided protocols, grounded in CLSI and EUCAST standards, ensure the generation of reliable and reproducible data. While the antimicrobial profile of this specific compound is inferred from its structural analogues, the methodologies described herein will enable researchers to definitively characterize its spectrum of activity and potency. Further investigations should focus on determining the compound's mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and exploring its efficacy in in vivo models of infection. The data generated from these studies will be pivotal in assessing the therapeutic potential of this promising pyrimidine derivative in the ongoing battle against antimicrobial resistance.

References

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57–65.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • How to make stock solution of peptide antibiotics? (2018, January 15). ResearchGate. Retrieved January 26, 2026, from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology, 56(4). [Link]

  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 26, 2026, from [Link]

  • (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved January 26, 2026, from [Link]

  • “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (2019, April 1). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). SpringerOpen, 11(1), 54. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011, June 28). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Biological Screening of Some Novel Pyrimidine Compounds. (2018, May 9). Acta Scientific, 2(6), 33-36.
  • 3 METHODS. (n.d.). Retrieved January 26, 2026, from [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022, June 6). Biointerface Research in Applied Chemistry, 13(3), 239. [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (2017, July). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 26, 2026, from [Link]

  • Resistance Detection. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 12). Frontiers in Chemistry, 9. [Link]

  • Barry, A., Bryskier, A., Traczewski, M., & Brown, S. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Clinical Microbiology and Infection, 10(1), 78–83. [Link]

  • Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2015, July 21). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 26, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Advances, 11(11), 6345-6364. [Link]

  • synthesis and antibacterial activity of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 521-524.
  • Quality Control of Antimicrobial Susceptibility Tests. (n.d.). GCS Medical College. Retrieved January 26, 2026, from [Link]

  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2007, October 1). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020, December 29). Molecules, 26(1), 123. [Link]

  • Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. (2019, July 8). Avicenna Journal of Medical Biotechnology, 11(3), 259-265.
  • Quality Control Strains. (n.d.). Leibniz Institute DSMZ. Retrieved January 26, 2026, from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011, September 1). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis & evaluation of antibacterial activity of some pyrimidine derivatives. (2022, June 18). International Journal of Chemical Science, 20(2), 1-6.
  • Antibacterial Stock Preparation. (n.d.). iGEM. Retrieved January 26, 2026, from [Link]

  • Preparation of Antibiotic Stock Solutions and Discs. (2013, August 26). Microbe Online. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. (2021, March 23). Lupine Publishers. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie, 60(7-8), 701-706.
  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. (2024, August 6). bioRxiv. [Link]

  • EUCAST researches new critical breakpoints for antimicrobial agents. (2015, December 7). European Pharmaceutical Review.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved January 26, 2026, from [Link]

  • Frequency Asked Questions: Minimum Inhibitory Concentrations. (n.d.). Carilion Clinic. Retrieved January 26, 2026, from [Link]

  • Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research, 14(2), 28-34.
  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018, January 29). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • CLSI Hosts Webinar on Verification of AST Methods. (2012, March 29). Clinical Lab Products.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). CLSI. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of poor cell permeability in pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome the permeability hurdles in your research.

Introduction: The Permeability Predicament with Pyrimidine Analogs

Pyrimidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and virology.[1][2] Their structural similarity to endogenous nucleobases allows them to interfere with nucleic acid synthesis and other cellular processes.[1] However, the inherent polarity and hydrogen-bonding capacity of the pyrimidine ring can often lead to poor passive diffusion across the lipophilic cell membrane, limiting their bioavailability and therapeutic efficacy.[3][4] This guide provides a structured approach to diagnosing and solving these permeability issues.

Part 1: Troubleshooting Guide - My Pyrimidine Compound Shows Low Cellular Activity

This section addresses the common starting point for permeability investigations: low efficacy in cell-based assays. The following Q&A format will guide you through a logical troubleshooting process.

Question 1: I've synthesized a novel pyrimidine analog with high target affinity in a cell-free assay, but it shows poor activity in my cell-based model. Could poor cell permeability be the culprit?

Answer: Yes, a significant drop in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability. The compound may be excellent at binding its target, but if it cannot reach it inside the cell, its therapeutic potential is lost. Several physicochemical properties of your compound could be hindering its ability to cross the cell membrane.[4][5]

Key Physicochemical Determinants of Permeability:

  • Lipophilicity (LogP/LogD): Highly polar molecules struggle to partition into the lipid bilayer, while excessively lipophilic compounds can get trapped within the membrane.[4]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.[6][7]

  • Polar Surface Area (PSA): A high PSA, often due to an abundance of hydrogen bond donors and acceptors, is strongly correlated with poor permeability.

  • Ionization State (pKa): The charge of a molecule at physiological pH significantly impacts its ability to cross the lipid membrane; neutral forms are generally more permeable.[4][7]

  • Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.[8][9]

Initial Diagnostic Workflow:

A Low Cellular Activity Observed B Assess Physicochemical Properties (LogP, MW, PSA, pKa, Solubility) A->B C Physicochemical Properties Outside Optimal Range? B->C D Properties within Optimal Range C->D No I Proceed to Structural Modification Strategies C->I Yes E Perform In Vitro Permeability Assay (e.g., PAMPA, Caco-2) D->E F Low Permeability Confirmed E->F G High Permeability Observed E->G F->I H Investigate Other Factors: - Efflux Transporter Activity - Intracellular Metabolism - Target Engagement Issues G->H

Caption: Initial diagnostic workflow for low cellular activity.

Question 2: My compound's physicochemical properties seem suboptimal. How can I experimentally confirm low permeability?

Answer: You can directly measure the permeability of your compound using established in vitro models. These assays provide quantitative data to confirm your hypothesis and serve as a baseline for evaluating improvement strategies.[10][11]

Common In Vitro Permeability Assays:

Assay TypePrincipleAdvantagesDisadvantages
PAMPA (Parallel Artificial Membrane Permeability Assay) Measures passive diffusion across an artificial lipid membrane.[12][13]High throughput, cost-effective, isolates passive transport.[12]Lacks biological transporters and metabolism.[13]
Caco-2 Cell Monolayer Assay Measures transport across a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[14][15][16]Gold standard for predicting oral absorption, includes passive and active transport.[14]Lower throughput, longer assay time, potential for inter-lab variability.[16]
MDCK (Madin-Darby Canine Kidney) Cell Assay Similar to Caco-2, uses a kidney epithelial cell line. Often transfected with specific transporters (e.g., MDR1) to study efflux.[15]Useful for studying specific transporter interactions.Not of human intestinal origin.

For a detailed protocol on conducting a Caco-2 permeability assay, please refer to the Experimental Protocols section below.

Question 3: My Caco-2 assay shows high efflux. What does this mean and what can I do?

Answer: High efflux, indicated by a significantly greater basal-to-apical (B-A) transport compared to apical-to-basal (A-B) transport, suggests your compound is a substrate for active efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[17] These transporters act as cellular "pumps," actively removing your compound from the cell, thereby reducing its intracellular concentration and apparent activity.

Strategies to Mitigate Efflux:

  • Structural Modification: Altering the structure of your compound can reduce its recognition by efflux transporters. This can involve masking hydrogen bond donors, altering lipophilicity, or changing the overall molecular shape.

  • Co-administration with an Efflux Inhibitor: In an experimental setting, you can use known efflux inhibitors (e.g., verapamil for P-gp) to confirm that your compound is an efflux substrate. If the A-B permeability increases in the presence of the inhibitor, efflux is confirmed.

  • Prodrug Approach: A prodrug strategy can be employed where the active compound is masked with a promoiety that is not recognized by efflux transporters. Once inside the cell, the promoiety is cleaved to release the active drug.

Part 2: FAQs - Strategies for Improving Permeability

This section provides answers to frequently asked questions about enhancing the cell permeability of pyrimidine-based compounds.

Q1: What are the most common structural modification strategies to improve the permeability of pyrimidine analogs?

A1: The goal of structural modification is to favorably alter the physicochemical properties of the compound to enhance its passive diffusion.[14]

  • Reduce Polar Surface Area (PSA) and Hydrogen Bonding:

    • Intramolecular Hydrogen Bonding: Introduce groups that can form an intramolecular hydrogen bond, effectively "hiding" polar functionalities.

    • N-methylation: Methylate amide or amine nitrogens to reduce hydrogen bond donor capacity.

    • Bioisosteric Replacement: Replace polar groups with less polar bioisosteres (e.g., replacing a carboxylic acid with a tetrazole).[1]

  • Increase Lipophilicity:

    • Add Lipophilic Groups: Incorporate small, lipophilic substituents like methyl, ethyl, or halogen atoms. For instance, adding a fluorine atom to the pyrimidine ring can improve permeability.[2]

    • Hybridization: Link the pyrimidine moiety to another, more lipophilic ring system.[18]

  • The Prodrug Approach:

    • Mask polar functional groups (e.g., hydroxyl, carboxyl) with lipophilic promoieties that can be enzymatically cleaved inside the cell. A common example is the esterification of a carboxylic acid.

Q2: Can formulation strategies help overcome poor permeability?

A2: Yes, formulation can significantly improve the bioavailability of poorly permeable compounds without altering their chemical structure.[9]

  • Lipid-Based Formulations: Encapsulating the compound in liposomes, micelles, or solid lipid nanoparticles can facilitate its transport across the cell membrane.

  • Permeation Enhancers: These are excipients that reversibly disrupt the integrity of the cell membrane or tight junctions, thereby increasing the passage of the drug.[19]

Q3: My pyrimidine analog is a nucleoside. Are there specific transport mechanisms I should be aware of?

A3: Yes, nucleoside analogs often utilize dedicated cellular machinery for transport. Their uptake is frequently mediated by human nucleoside transporters, which can be categorized into two families:

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. CNT1 has a preference for pyrimidine nucleosides.[20]

  • Equilibrative Nucleoside Transporters (ENTs): These are bidirectional, facilitated diffusion transporters. hENT1 and hENT2 transport a broad range of purine and pyrimidine nucleosides.[20][21]

If your compound is a nucleoside analog, its cellular uptake may be more dependent on the expression levels of these transporters in your cell model than on passive diffusion.

Cellular Transport Mechanisms for Pyrimidine Analogs:

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A Pyrimidine Compound B Passive Diffusion A->B Lipophilic C Influx Transporters CNT1, ENT1/2 A->C:f0 Nucleoside Analog E Pyrimidine Compound B->E C:f1->E D Efflux Transporters P-gp, BCRP D:f0->A Efflux E->D:f1

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Amino-6-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of 2-amino-6-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to navigate the complexities of moving from laboratory-scale experiments to larger-scale production. Here, we dissect common issues, provide robust troubleshooting strategies, and explain the chemical principles underpinning our recommendations to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-amino-6-substituted pyrimidines suitable for scale-up?

A1: Several robust methods are employed for the large-scale synthesis of this class of compounds. The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern. Two of the most prevalent and scalable approaches are:

  • Condensation of a β-dicarbonyl compound (or equivalent) with guanidine: This is a classic and widely used method where a 1,3-dicarbonyl compound, or a more reactive equivalent like an enone or enamine, is cyclized with guanidine or its salts.[1] This approach is often cost-effective but may require careful optimization to control side reactions.

  • Nucleophilic substitution on a pre-formed pyrimidine ring: This method involves starting with a suitably functionalized pyrimidine, such as a 2-amino-4,6-dichloropyrimidine, and introducing the desired substituent at the 6-position via nucleophilic substitution.[1][2] This route offers good control over regioselectivity.

Q2: I am observing a significant drop in yield upon scaling up my reaction. What are the likely causes?

A2: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. These include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[3] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging and potentially leading to thermal runaway if the reaction is exothermic.

  • Changes in Reagent Addition Rates: The rate of addition of a reagent that is straightforward in the lab can have a dramatic effect on the impurity profile and yield on a larger scale.

  • Different Crystallization Kinetics: The cooling profile and agitation in a large crystallizer are different from a lab flask, which can lead to the formation of different polymorphs, solvates, or smaller, more difficult-to-filter crystals, all of which can impact the isolated yield.[4][5]

Q3: What are the key safety precautions to consider when working with guanidine and its salts on a large scale?

A3: Guanidine and its salts, such as guanidine hydrochloride or guanidine nitrate, are common reagents in pyrimidine synthesis. While not acutely toxic in the same way as some other reagents, they pose specific hazards that must be managed on a large scale:[6]

  • Corrosivity and Irritancy: Guanidine is a strong base and can be corrosive. Guanidine hydrochloride can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential.[6]

  • Dust Explosion Hazard: Finely powdered guanidine salts can pose a dust explosion risk. Engineering controls to minimize dust generation are crucial.

  • Exothermic Reactions: The neutralization of guanidine is exothermic, and the cyclization reaction itself can be as well. Careful control of temperature during the reaction is critical to prevent thermal runaway.[8]

Troubleshooting Guide

Problem 1: Low Yield and/or Incomplete Conversion

Symptoms:

  • TLC or HPLC analysis of the reaction mixture shows a significant amount of unreacted starting material.

  • The isolated yield of the desired 2-amino-6-substituted pyrimidine is consistently below expectations.

Potential Causes & Solutions:

Potential Cause Underlying Rationale & Troubleshooting Steps
Inadequate Reaction Temperature The activation energy for the cyclization may not be reached. Carefully increase the reaction temperature in small increments, monitoring for any increase in impurity formation.
Poor Solubility of Reactants One or more starting materials may not be fully dissolved, limiting their availability to react. Consider a different solvent system or the use of a co-solvent to improve solubility.
Incorrect Stoichiometry or Base The molar ratios of reactants are critical. Ensure accurate weighing and charging of all materials. The choice and amount of base can significantly impact the reaction rate and equilibrium. A stronger or weaker base, or a different stoichiometry, may be required.
Catalyst Deactivation If a catalyst is used, it may be poisoned by impurities in the starting materials or solvent. Ensure the purity of all inputs.
Problem 2: High Levels of Impurities and Side-Product Formation

Symptoms:

  • Chromatographic analysis (TLC, HPLC) shows multiple unidentified spots or peaks in the crude reaction mixture.

  • The desired product is difficult to purify, and the final purity specifications are not met.

Understanding Impurity Formation:

Impurities in the synthesis of 2-amino-6-substituted pyrimidines can arise from various sources, including the starting materials themselves, side reactions during the synthesis, and degradation of the product.[9][10] According to ICH guidelines, impurities present at levels above 0.1% should be identified and quantified.[9]

Common Side Reactions and Their Mitigation:

  • Self-condensation of the β-dicarbonyl compound: This can be minimized by controlling the rate of addition of the base and maintaining a lower reaction temperature.

  • Formation of regioisomers: If the β-dicarbonyl compound is unsymmetrical, the reaction with guanidine can lead to the formation of two different regioisomers. The selectivity can often be influenced by the reaction conditions, particularly the choice of solvent and base.

  • Over-alkylation or di-substitution: In syntheses involving nucleophilic substitution on a di-substituted pyrimidine, careful control of stoichiometry and reaction time is necessary to prevent the formation of di-substituted byproducts.

Troubleshooting Workflow for Impurity Issues:

Caption: A decision-making workflow for troubleshooting high impurity levels.

Problem 3: Difficulties with Product Isolation and Crystallization

Symptoms:

  • The product oils out during crystallization.

  • The resulting crystals are very fine and difficult to filter.

  • The product does not meet the required purity specifications after a single crystallization.

  • Inconsistent crystal form (polymorphism) is observed between batches.[4][5][11]

The Importance of Crystallization:

Crystallization is a critical unit operation in the pharmaceutical industry, as it not only purifies the active pharmaceutical ingredient (API) but also determines its physical properties, such as crystal form, size, and shape, which can impact bioavailability and stability.[12]

Troubleshooting Crystallization Issues:

Issue Explanation & Recommended Actions
Oiling Out The product is precipitating from the solution as a liquid phase rather than a solid. This often occurs when the solution is cooled too quickly or when the concentration of the product is too high. Solution: Slow down the cooling rate, use a more dilute solution, or add an anti-solvent slowly to induce crystallization.
Fine Particles Rapid crystallization leads to the formation of many small nuclei, resulting in fine particles. Solution: Employ a slower cooling profile, reduce the level of supersaturation, and use gentle agitation to promote crystal growth over nucleation.
Low Purity Impurities may be co-crystallizing with the product or getting trapped within the crystal lattice. Solution: A different crystallization solvent or a solvent/anti-solvent system may be necessary to improve the rejection of specific impurities.[13] A second crystallization step may be required.
Polymorphism The product can crystallize in different solid-state forms with different physical properties.[14] Solution: The choice of solvent, cooling rate, and agitation are all critical factors in controlling polymorphism. A thorough polymorph screen should be conducted to identify the most stable form and the conditions under which it can be consistently produced.[4][5]

Experimental Protocol: A General Approach to Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[13] Impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution: In a suitable reactor, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, well-defined crystals. Seeding with a small amount of pure product can sometimes be beneficial.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.

Visualization of a Typical Cooling Crystallization Process:

G A Crude Product in Hot Solvent B Slow Cooling A->B C Crystal Nucleation & Growth B->C D Filtration C->D E Washing with Cold Solvent D->E F Drying E->F G Pure Crystalline Product F->G

Caption: A simplified workflow for a cooling crystallization process.

References

  • Jadhav, A. S., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 149-165.
  • Bari, S. B., et al. (2022). Advances in Impurity Profiling of Pharmaceutical Formulations. Current Pharmaceutical Analysis, 18(1), 3-17.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905.
  • Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-428.
  • BenchChem. (2025).
  • Giron, D. (1995).
  • Gavezzotti, A. (2013). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 13(12), 5133-5147.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2008). Guidance for Industry: Q3A Impurities in New Drug Substances.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem.
  • Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-428.
  • University of Colorado Boulder. (n.d.). 4.
  • Kalidindi, S., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-15.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905.
  • Ejike, C. E., et al. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal of Scientific & Engineering Research, 11(11), 102-116.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Organic Syntheses. (n.d.).
  • Akimoto, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475.
  • Battelle Memorial Institute. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds.
  • Kalidindi, S., et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-15.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905.
  • Wieckowska, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(18), 6529.
  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis.
  • Grokipedia. (n.d.). Pinner reaction.
  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 31(8), 1845-1848.
  • Sigma-Aldrich. (2024).
  • C. McSweeney, et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(6), 1296-1311.
  • Asati, V., et al. (2023). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry, 14(11), 2095-2144.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • J&K Scientific. (2025). Pinner Reaction.
  • Variankaval, N., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7), 1682-1688.
  • DAV University. (n.d.). Biosynthesis of Pyrimidine Ribonucleotides.
  • Wikipedia. (n.d.). Organic chemistry.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide.
  • NROChemistry. (n.d.). Pinner Reaction.
  • ResearchGate. (n.d.). Synthesis of a Low Metal-Corrosive and High-Antibacterial Effective Guanidine Salt Oligomer via Ion Exchange.
  • ResearchGate. (2025). A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles.
  • International Journal of Drug Regulatory Affairs. (2020).
  • Wikipedia. (n.d.). Pinner reaction.
  • Carl ROTH. (n.d.).
  • Digital CSIC. (2024).
  • Bentham Science. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery.
  • Wiley. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.
  • CRASH! Medical Review Series. (2022). Pyrimidine Synthesis [Video]. YouTube.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyrimidines. As a core scaffold in numerous pharmaceuticals, agrochemicals, and functional materials, the unambiguous structural elucidation of pyrimidine derivatives is paramount. However, their complex electronic nature, coupled with the influence of diverse substituents, often leads to NMR spectra that are challenging to interpret.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower you, the researcher, to make informed decisions during your structural analysis.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental NMR characteristics of the pyrimidine ring system.

Question: What are the typical ¹H and ¹³C NMR chemical shifts for an unsubstituted pyrimidine ring?

Answer: The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This deshielding effect results in proton and carbon signals appearing in the downfield region of the spectrum. For the parent pyrimidine molecule, the chemical shifts are a critical reference point.

Table 1: Typical ¹H and ¹³C NMR Data for Unsubstituted Pyrimidine in CDCl₃ [1]

Position Proton (¹H) Signal Typical ¹H Chemical Shift (ppm) Typical ¹H-¹H Coupling Constants (Hz) Typical ¹³C Chemical Shift (ppm)
2 H-2 ~9.26 J(2,4) = 0.0, J(2,5) = 1.5 ~159.0
4, 6 H-4, H-6 ~8.78 J(4,5) = 5.0 ~157.0

| 5 | H-5 | ~7.36 | J(5,4) = 5.0, J(5,2) = 1.5 | ~122.0 |

Note: Chemical shifts are highly dependent on the solvent and concentration. These values serve as a general guideline.

Question: Why do I see different coupling constants between the pyrimidine protons?

Answer: The magnitude of the coupling constant (J-value) is related to the number of bonds separating the coupled nuclei.

  • Three-bond coupling (³J) : The coupling between H-4 and H-5 is a typical ortho-coupling in a heteroaromatic ring, with a value of approximately 5.0 Hz.[1]

  • Four-bond coupling (⁴J) : The coupling between H-2 and H-5 is a smaller meta-coupling, transmitted through four bonds, resulting in a smaller J-value of around 1.5 Hz.[1]

  • Five-bond coupling (⁵J) : The coupling between H-2 and H-4 (and H-2 and H-6) is often negligible or zero.[1] Recognizing these patterns is the first step in assigning protons on a substituted ring.

Section 2: Troubleshooting Common Issues in 1D NMR

Even with a high-field spectrometer, 1D spectra of pyrimidine derivatives can be deceptive. This section tackles common problems.

Question: My ¹H NMR spectrum is crowded, and the aromatic signals are overlapping. What should I do?

Answer: Peak overlap is a frequent challenge, especially with multiple aromatic substituents. Before proceeding to more complex experiments, simple adjustments can be highly effective.

Troubleshooting Workflow for Peak Overlap

G start Complex 1D Spectrum with Overlapping Peaks solvent Acquire Spectrum in a Different Aromatic Solvent (e.g., Benzene-d6, Pyridine-d5) start->solvent Try First two_d Perform 2D NMR (COSY, HSQC) for Definitive Assignment start->two_d Direct Approach resolved Peaks Resolved solvent->resolved Success not_resolved Still Overlapping solvent->not_resolved If Unsuccessful not_resolved->two_d

Caption: Decision workflow for resolving peak overlap.

The primary reason for trying a different solvent is that aromatic solvents like benzene-d₆ can induce differential shifts in your analyte's protons based on their spatial relationship to the solvent molecules, often resolving overlapping signals.[2] If this fails, moving to 2D NMR is the logical next step.

Question: My sample is highly concentrated, and the baseline of my spectrum is distorted. What causes this and how can I fix it?

Answer: High sample concentration can saturate the NMR detector, leading to baseline artifacts and making it difficult to see low-concentration impurities or small signals.[3]

  • Causality: The receiver gain is set to accommodate the most intense signal. If this signal is too strong, it overwhelms the dynamic range of the detector.

  • Solution 1 (Recommended): The simplest solution is to dilute your sample.

  • Solution 2 (Instrumental): If dilution is not possible, you can manually reduce the receiver gain (rg) or lower the pulse angle (p1) of the excitation pulse.[3] This reduces the total amount of signal that reaches the detector, mitigating saturation. However, this will also reduce the signal-to-noise ratio.

Question: How can I definitively identify an N-H or O-H proton signal?

Answer: Protons attached to heteroatoms (like N-H on an amino-pyrimidine or O-H on a substituent) are exchangeable. This property can be used to identify them.

  • Protocol: D₂O Shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H spectrum.[2] The acidic N-H or O-H proton will exchange with deuterium, causing its corresponding peak to disappear or significantly diminish in the new spectrum.

Section 3: A Guide to 2D NMR for Structural Elucidation

For complex substituted pyrimidines, a suite of 2D NMR experiments is indispensable. This section explains which experiments to use and what information they provide.

Question: I can't assign the proton signals from the 1D spectrum. Which 2D experiment should I run first to see proton-proton connectivities?

Answer: The first step is to establish which protons are coupled to each other. The COSY (Correlation Spectroscopy) experiment is the workhorse for this.[4]

  • What it shows: A COSY spectrum displays correlations between protons that are J-coupled (typically through 2-4 bonds).

  • How to read it: The 1D proton spectrum appears on both the horizontal and vertical axes. The signals on the diagonal are the standard peaks. The crucial information is in the cross-peaks (off-diagonal signals).[5][6] A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that these two protons are coupled.

  • Application to Pyrimidines: You can trace the connectivity within a substituent (e.g., an ethyl group will show a cross-peak between its CH₂ and CH₃ protons) and identify adjacent protons on the pyrimidine ring itself.

Question: I've identified my proton spin systems with COSY, but how do I know which proton is attached to which carbon?

Answer: To build the carbon skeleton, you need to correlate protons to the carbons they are directly bonded to. The HSQC (Heteronuclear Single Quantum Coherence) experiment is essential for this.[5][7]

  • What it shows: An HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. It shows a correlation peak for each carbon that has one or more protons directly attached.[7]

  • How to read it: A peak at coordinates (δH, δC) means the proton at chemical shift δH is directly attached to the carbon at chemical shift δC.

  • Why it's powerful: It unambiguously links your proton assignments to the carbon framework. For example, you can definitively assign the C-5 and H-5 of the pyrimidine ring. It also helps distinguish between CH, CH₂, and CH₃ groups using multiplicity-edited HSQC or DEPT experiments, where CH and CH₃ peaks typically have a different phase (e.g., positive) than CH₂ peaks (e.g., negative).[7]

Question: There are quaternary carbons in my molecule (e.g., C-2 of a 2-substituted pyrimidine). They don't appear in the HSQC. How can I assign them?

Answer: Quaternary carbons and other long-range connectivities are revealed by the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[6][7]

  • What it shows: The HMBC spectrum looks similar to an HSQC but shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

  • How to read it: A cross-peak at (δH, δC) indicates that the proton at δH is 2 or 3 bonds away from the carbon at δC.

  • Application to Pyrimidines: This is arguably the most critical experiment for complex structures. For instance, the proton at C-5 (H-5) will show an HMBC correlation to the carbons at C-4 and C-6 (²JCH) and potentially to the carbon at C-2 (³JCH). A proton on a substituent attached to C-4 will show a correlation to C-4, C-5, and C-3 of the pyrimidine ring, locking the substituent into place. This is how you connect different fragments of the molecule together.[6]

Question: I have two possible isomers. How can I use NMR to determine which one I have?

Answer: When connectivity information is insufficient to distinguish between isomers (e.g., regiochemistry or stereochemistry), you need to determine which atoms are close to each other in space. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides this information.[5][8]

  • What it shows: NOESY detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[8]

  • How to read it: A cross-peak between two protons indicates they are spatially proximate.

  • Application to Isomers: Imagine a pyrimidine with a bulky substituent at position 5 and a methyl group at position 6. In this isomer, you would expect to see a NOESY cross-peak between the substituent's protons and the H-6 methyl protons. If the substituent were at position 2 instead, no such spatial correlation would be observed.

Section 4: The Influence of Substituents on Pyrimidine NMR Spectra

Question: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrimidine ring affect the chemical shifts?

Answer: The electronic nature of substituents significantly perturbs the chemical shifts of the remaining ring protons and carbons. Understanding these effects is key to predicting and interpreting spectra.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OR, and alkyl groups donate electron density into the ring. This increases the shielding of the ring nuclei, causing their corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values).

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and halogens withdraw electron density from the ring. This deshields the ring nuclei, causing their signals to shift downfield (to higher ppm values).

The position of the substituent and the position of the observed nucleus are critical. The effects are most pronounced at the ortho and para positions relative to the substituent.[9][10]

Table 2: General Influence of Substituents on Pyrimidine Ring ¹H Chemical Shifts

Substituent Type Position Effect on ortho protons Effect on para protons
Strong EDG (-NH₂) e.g., at C-2 Strong upfield shift on H-4/H-6 Moderate upfield shift on H-5
Strong EWG (-NO₂) e.g., at C-5 Strong downfield shift on H-4/H-6 N/A

| Halogen (-Cl, -Br) | e.g., at C-4 | Moderate downfield shift on H-5 | Moderate downfield shift on H-2 |

This table provides a qualitative guide. The exact shifts depend on the specific substituent and solvent.

Section 5: Experimental Protocols & Workflows

Protocol: Standard Workflow for Elucidating a Novel Substituted Pyrimidine Structure

This workflow provides a systematic approach to structure determination, ensuring you collect the necessary data in a logical order.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of your purified compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves your compound and does not have peaks that will obscure key signals.[2]

    • Filter the solution into a clean, dry NMR tube.

  • Acquire 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments, integrations, and coupling patterns.[7]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This confirms the number of unique carbon environments in the molecule.[7]

    • (Optional) DEPT-135: This experiment helps differentiate carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not visible.[7]

  • Acquire Core 2D Correlation Spectra:

    • gCOSY: Run a gradient-selected COSY experiment to establish ¹H-¹H coupling networks.

    • gHSQC: Run a gradient-selected HSQC experiment to identify all direct ¹H-¹³C one-bond correlations.

    • gHMBC: Run a gradient-selected HMBC experiment to identify long-range ¹H-¹³C correlations (2 and 3 bonds), which are crucial for connecting molecular fragments and assigning quaternary carbons.

  • Data Analysis & Structure Assembly (Iterative Process):

    • Use the HSQC to assign protons to their attached carbons.

    • Use the COSY to connect these C-H units into spin systems (fragments).

    • Use the HMBC to piece the fragments together and place substituents onto the pyrimidine ring.

    • This process is like solving a puzzle, where each piece of data validates the others.

  • Acquire Confirmatory Spectra (If Needed):

    • NOESY/ROESY: If the structure is still ambiguous (e.g., to determine regiochemistry or stereochemistry), run a NOESY experiment to identify through-space interactions.

G cluster_1d 1. 1D Experiments cluster_2d 2. 2D Correlation cluster_confirm 3. Confirmation (if needed) cluster_info Information Gained H1 ¹H NMR C13 ¹³C & DEPT info_H1 Proton shifts, multiplicity, integration H1->info_H1 info_C13 Number of carbons, C-type (CH, CH₂, CH₃) C13->info_C13 COSY COSY HSQC HSQC info_COSY ¹H-¹H connectivities (spin systems) COSY->info_COSY HMBC HMBC info_HSQC Direct ¹H-¹³C attachments HSQC->info_HSQC info_HMBC Long-range ¹H-¹³C (2-3 bond) connectivities HMBC->info_HMBC NOESY NOESY / ROESY info_NOESY Through-space proximity (< 5 Å) NOESY->info_NOESY info_H1->info_COSY info_C13->info_HSQC info_COSY->info_HMBC info_HSQC->info_HMBC info_HMBC->info_NOESY

Sources

Addressing batch-to-batch variability of synthesized 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the synthesis and handling of this pyrimidine derivative, with a specific focus on mitigating batch-to-batch variability. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and quality of your experimental results.

Introduction

This compound is a pyrimidine derivative with a molecular formula of C₁₁H₁₀ClN₃OS and a molecular weight of 267.74 g/mol .[1] It serves as a valuable intermediate in the synthesis of various biologically active compounds, including potential antimicrobial, antiviral, and anticancer agents.[1] The reliable synthesis of this compound is therefore of significant interest. However, like many multi-step organic syntheses, achieving consistent product quality across different batches can be a considerable challenge.

Batch-to-batch variability can arise from a multitude of factors, including the quality of raw materials, subtle deviations in reaction conditions, and inconsistencies in work-up and purification procedures.[2][3] This guide provides a structured approach to troubleshooting and controlling these variables, ensuring the reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and practical synthesis involves the reaction of a 2-amino-6-(halomethyl)pyrimidin-4-ol derivative (typically the chloromethyl or bromomethyl analog) with 4-chlorothiophenol in the presence of a suitable base.[1] This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ, displaces the halide.

Q2: What are the critical reaction parameters that I need to control to ensure consistency?

A2: Several parameters are crucial for controlling the reaction outcome and minimizing variability:

  • Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. Consistent temperature control is vital.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of degradation products.

  • Stoichiometry of Reactants: The molar ratio of the pyrimidine starting material, 4-chlorothiophenol, and the base should be precisely controlled. An excess of the base can lead to undesired side reactions.

  • Solvent Purity: The presence of water or other impurities in the solvent can affect the solubility of reactants and the course of the reaction.

Impurity Profile and Side Reactions

Q3: What are the common impurities I should expect to see, and how are they formed?

A3: Common impurities can include:

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of the initial pyrimidine derivative and 4-chlorothiophenol.

  • Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.[1] This is often exacerbated by exposure to air, especially at elevated temperatures.

  • Bis-substitution Products: If the starting pyrimidine has more than one reactive site, there is a possibility of multiple substitutions.

  • Products of N- or O-alkylation: While S-alkylation is the desired outcome, under certain conditions, competing N- or O-alkylation of the pyrimidine ring can occur.[4]

Q4: How can I minimize the formation of the sulfoxide impurity?

A4: To minimize oxidation, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using degassed solvents can help to reduce the presence of dissolved oxygen. Careful control of the reaction temperature and avoiding prolonged heating will also limit oxidation.

Purification and Characterization

Q5: What is the recommended method for purifying the final product?

A5: Due to the polar nature of the 2-amino-pyrimidin-4-ol core, purification can be challenging.[5][6] The most effective methods typically involve:

  • Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an excellent method for removing impurities.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is often employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. For highly polar compounds, the use of a modified silica gel (e.g., amine-functionalized) or reversed-phase chromatography may be necessary.[6]

Q6: Which analytical techniques are essential for characterizing the final product and assessing its purity?

A6: A combination of analytical techniques is crucial for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the desired product and any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A well-developed HPLC method can quantify the main product and any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem: Low Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.Increase the reaction time or temperature. Ensure the stoichiometry of the reactants is correct.
Poor Quality Starting Materials Verify the purity of the starting pyrimidine and 4-chlorothiophenol using appropriate analytical techniques (e.g., NMR, melting point).Use high-purity starting materials from a reputable supplier. The quality of raw materials is a critical factor in pharmaceutical manufacturing.[7][8][9]
Suboptimal Reaction Conditions Review the reaction parameters (temperature, solvent, base).Systematically optimize the reaction conditions. Consider a Design of Experiments (DoE) approach to identify the optimal parameter settings.
Product Loss During Work-up Analyze aqueous and organic layers after extraction to check for product presence.Modify the work-up procedure. Adjust the pH during extraction to ensure the product is in its least soluble form in the aqueous phase.
Problem: High Impurity Levels
Potential Cause Diagnostic Check Recommended Solution
Side Reactions Characterize major impurities by NMR and MS to identify their structures.Modify reaction conditions to disfavor side reactions (e.g., lower temperature, different base, inert atmosphere).
Oxidation of Thioether Look for masses corresponding to the sulfoxide or sulfone in the MS data.Conduct the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Ineffective Purification Analyze the purity of the product after each purification step.Optimize the purification method. For column chromatography, try different solvent systems or stationary phases. For recrystallization, screen various solvents.
Problem: Poor Solubility/Oiling Out During Crystallization
Potential Cause Diagnostic Check Recommended Solution
High Impurity Content Assess the purity of the crude product before crystallization.If the product is highly impure, it can lower the melting point and lead to oiling out.[10] Consider an initial purification step (e.g., a quick filtration through a silica plug) before attempting crystallization.
Solvent System is Not Ideal Observe the solubility of the compound in different solvents at various temperatures.Systematically screen for a suitable recrystallization solvent or a mixture of solvents. The goal is to find a system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.
Cooling Rate is Too Fast Observe the rate of crystal formation upon cooling.Slow down the cooling process to allow for the formation of well-defined crystals. This can be achieved by allowing the flask to cool to room temperature slowly before placing it in an ice bath.[10]
Problem: Inconsistent Physical Properties (Color, Crystal Form)
Potential Cause Diagnostic Check Recommended Solution
Presence of Trace Impurities Even small amounts of colored impurities can affect the appearance of the final product.Consider treating the solution with activated charcoal before the final crystallization step to remove colored impurities.
Polymorphism Different batches may exhibit different crystalline forms (polymorphs), which can affect physical properties.[11]Analyze the solid-state properties using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Variations in Final Isolation/Drying Inconsistent drying procedures can lead to residual solvent, affecting the physical state.Standardize the drying procedure (e.g., vacuum oven at a specific temperature for a set time).

Experimental Workflows and Diagrams

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthetic Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Pyrimidine derivative, 4-chlorothiophenol, Base, Solvent) Reaction Reaction (Controlled Temperature, Time, Atmosphere) Start->Reaction Quench Reaction Quench (e.g., addition of water or acid) Reaction->Quench Extraction Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude Product Concentration->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure Analysis Quality Control (NMR, MS, HPLC, FTIR) Pure->Analysis

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Batch-to-Batch Variability

This diagram outlines a logical approach to diagnosing and addressing inconsistencies between batches.

Troubleshooting Logic Start Batch-to-Batch Variability Observed (Yield, Purity, Physical Properties) Check_Raw_Materials Analyze Raw Materials (Purity, Identity) Start->Check_Raw_Materials Check_Reaction_Conditions Review Reaction Parameters (Temp, Time, Stoichiometry) Check_Raw_Materials->Check_Reaction_Conditions Raw Materials OK Identify_Source Source of Variability Identified Check_Raw_Materials->Identify_Source Inconsistency Found Check_Workup Examine Work-up & Purification (pH, Solvents, Technique) Check_Reaction_Conditions->Check_Workup Conditions Consistent Check_Reaction_Conditions->Identify_Source Deviation Found Check_Workup->Start No Obvious Cause, Re-evaluate Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Check_Workup->Implement_CAPA Inconsistency Found Identify_Source->Implement_CAPA Implement_CAPA->Start Monitor Subsequent Batches

Caption: Logical workflow for troubleshooting variability.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a general procedure and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-amino-6-(chloromethyl)pyrimidin-4-ol (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., ethanol, DMF).

  • Reagent Addition: Add 4-chlorothiophenol (1.05 eq) to the suspension.

  • Base Addition: Slowly add a solution of a suitable base (e.g., sodium ethoxide in ethanol, or potassium carbonate) (1.1 eq).

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and stir for a predetermined time, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

References

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]

  • AIP Conference Proceedings. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Terriva. (2026). Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Retrieved from [Link]

  • SCL Lifesciences. (n.d.). Importance of Raw Material API in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • PubMed. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PCC Group. (2017). The quality of chemical raw materials is an important factor in pharmaceutical production. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Retrieved from [Link]

  • ResearchGate. (2015). Inborn errors of pyrimidine metabolism: clinical update and therapy. Retrieved from [Link]

  • At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubMed. (n.d.). Inborn errors of pyrimidine metabolism: clinical update and therapy. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. Retrieved from [Link]

  • Arborpharm. (2023). How does the source of raw materials affect the quality of APIs?. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Retrieved from [Link]

  • YouTube. (2025). Organic Chemistry: THE BEST 2-Step Synthesis Practice Problem Ochem Video! (EASY CHEAT CODES!). Retrieved from [Link]

  • ACS Publications. (n.d.). Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. Retrieved from [Link]

  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Reddit. (n.d.). Common sources of mistake in organic synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.